5-Fluorodihydropyrimidine-2,4-dione-13C,15N2
Overview
Description
5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 is a labeled metabolite of 5-Fluorouracil . It is a pyrimidine analog that irreversibly inhibits thymidylate synthase, blocking the synthesis of thymidine which is required for DNA synthesis .
Molecular Structure Analysis
The molecular formula of 5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 is C3(13C)H5F(15N)2O2 .Chemical Reactions Analysis
As a pyrimidine analog, 5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 causes misincorporation of fluoronucleotides into DNA/RNA during synthesis .Physical And Chemical Properties Analysis
The molecular formula of 5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 is C3(13C)H5F(15N)2O2 . Further physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Anticancer Activity
5-Fluorodihydropyrimidine-2,4-dione derivatives have been explored for their anticancer activities. A study synthesized a compound with 5-fluorouracil and reported its significant anticancer activity against HL-60 and BEL-7402 cancer cells, suggesting its potential in cancer therapy (Miao, Yan, & Zhao, 2010). Another research focused on a dipeptide compound with 5-fluorouracil, showing its potential antitumor activities (Yuan, Cai, Chen, & Hu, 2007).
Molecular Dynamics and Spectroscopy
Studies have utilized 5-fluorodihydropyrimidine-2,4-dione derivatives to understand molecular dynamics and spectroscopy. For instance, the Raman and IR spectra of tegafur, a component of a chemotherapy drug, were theoretically analyzed to understand its selectivity and vibrational dynamics (Prasad, Sinha, & Kumar, 2010). Moreover, 5-fluoro pyrimidines have been used as labels to probe DNA and RNA structures, demonstrating their usefulness in nucleic acid secondary structure evaluation through 19F NMR spectroscopy (Puffer, Kreutz, Rieder, Ebert, Konrat, & Micura, 2009).
Drug Synthesis and Purification
The synthesis and purification of [2-13C]-5-fluorouracil have been performed for potential diagnostic applications in cancer therapy. This process involves using [13C]-urea and is applicable for creating a range of 5-FU isotopic analogs (Rangwala, William, & Gurvich, 2011).
Drug-DNA Interaction Studies
The interaction of double-stranded and G-quadruplex DNA with sulfonyl 5-fluorouracil derivatives has been investigated to understand the chemical structure's influence on anticancer activities (Hu, Zhang, Jin, Chen, Hu, & Wang, 2012).
Antimicrobial Activity
Some 5-fluorodihydropyrimidine-2,4-dione derivatives have been studied for their antimicrobial properties. For instance, a series of derivatives showed promising activities against various bacteria and fungus Candida albicans (Aksinenko, Goreva, Epishina, Trepalin, & Sokolov, 2016).
Mechanism of Action
Target of Action
5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 is a labeled metabolite of 5-Fluorouracil . The primary target of this compound is thymidylate synthase , an enzyme that plays a crucial role in DNA synthesis .
Mode of Action
This compound acts as a pyrimidine analog . It gets incorporated into the DNA/RNA during synthesis, causing misincorporation of fluoronucleotides . This disrupts the normal functioning of the DNA/RNA, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound affects the DNA/RNA synthesis pathway . By inhibiting thymidylate synthase, it prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis .
Result of Action
The result of the compound’s action is the induction of cell cycle arrest at the G1/S phase and apoptosis . This means that the cells are prevented from dividing and are instead directed to undergo programmed cell death .
properties
IUPAC Name |
5-fluoro-(213C,1,3-15N2)1,3-diazinane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)/i4+1,6+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIRJKWTBBDDAR-XZQGXACKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)[15NH][13C](=O)[15NH]1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661976 | |
Record name | 5-Fluoro(2-~13~C,~15~N_2_)dihydropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1189492-99-6 | |
Record name | 5-Fluoro(2-~13~C,~15~N_2_)dihydropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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